3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid
Overview
Description
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with a chlorine atom and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyridazine ring. One common approach is the cyclization of o-tolyl hydrazine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand cellular processes and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid can be compared with other similar compounds, such as:
3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid: This compound differs in the position of the methyl group on the benzene ring.
3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid: This compound has the methyl group in a different position compared to the o-tolyl variant.
3-Bromo-6-(o-tolyl)pyridazine-4-carboxylic acid: This compound has a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
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Properties
IUPAC Name |
3-chloro-6-(2-methylphenyl)pyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-4-2-3-5-8(7)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJJUGPWQFRXMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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